Calcitonin-rat

Description

Properties

IUPAC Name |

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGZBUPIVSHGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

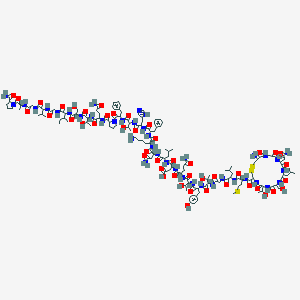

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H228N40O46S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583175 |

Source

|

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3399.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11118-25-5 |

Source

|

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Calcitonin Rat

Calcitonin Gene (CALCA) Structure and Organization in Rats

The rat CALCA gene is a well-studied model for alternative splicing and contains six exons separated by five introns. frontiersin.orgoup.comjci.org The differential processing of the primary transcript from this gene in a tissue-specific manner is a key determinant of the final peptide product.

In the thyroidal C-cells of rats, the primary transcript is spliced to include exons 1, 2, 3, and 4. frontiersin.orgoup.com This process generates the mRNA that encodes for calcitonin. Conversely, in neuronal tissues, a different splicing pathway predominates, where exons 1, 2, and 3 are joined with exons 5 and 6, leading to the production of calcitonin gene-related peptide (CGRP) mRNA. frontiersin.orgoup.com This alternative splicing is facilitated by the presence of two distinct polyadenylation signals located at the 3' ends of exon 4 and exon 6. frontiersin.orgoup.com

The selection of either the calcitonin or CGRP pathway is a highly regulated process. In thyroid C-cells, over 98% of the mature mRNA from the CALCA gene is directed towards calcitonin production. jci.org In contrast, neuronal cells process approximately 99% of the transcripts into CGRP mRNA. bioscientifica.com

Table 1: Exon Composition of Rat CALCA Gene Transcripts

| Final mRNA Product | Exon Composition | Primary Tissue of Expression |

| Calcitonin (CT) | Exons 1, 2, 3, 4 | Thyroid C-cells |

| Calcitonin Gene-Related Peptide (CGRP) | Exons 1, 2, 3, 5, 6 | Neuronal Tissues |

Transcriptional Regulation of CALCA Gene Expression in Rat Tissues

The expression of the rat CALCA gene is under the control of various hormonal and dietary factors. These regulatory mechanisms primarily influence the rate of transcription of the gene, thereby affecting the levels of calcitonin and CGRP produced.

Influence of 1,25-Dihydroxyvitamin D3

In vivo studies in rats have demonstrated that 1,25-dihydroxyvitamin D3, the active form of vitamin D, exerts a significant regulatory effect on CALCA gene expression. thieme-connect.com Administration of 1,25-dihydroxyvitamin D3 leads to a marked decrease in calcitonin mRNA levels in the thyroid. thieme-connect.com Nuclear transcript experiments have confirmed that this inhibitory effect occurs at the transcriptional level. thieme-connect.com This hormonal regulation highlights a key feedback loop in calcium homeostasis.

Estrogenic Regulation

Estrogens have been shown to play a stimulatory role in the regulation of the rat CALCA gene. thieme-connect.com In ovariectomized rats, the administration of estradiol (B170435) resulted in a notable increase in calcitonin mRNA levels. thieme-connect.com Further research has identified the presence of estrogen receptors in the thyroid C-cells, providing a direct mechanism for this hormonal influence. thieme-connect.com This suggests that estrogens can directly act on C-cells to upregulate the transcription of the CALCA gene.

Role of Serum Calcium Levels on mRNA Expression

While serum calcium is the primary stimulus for the secretion of calcitonin peptide, it does not appear to regulate the transcription of the CALCA gene in rats. thieme-connect.comnih.gov Studies involving both acute and chronic alterations in serum calcium levels, including hypercalcemia and hypocalcemia, have shown no significant changes in calcitonin mRNA levels in the thyroid. oup.comnih.govoup.com This indicates that the regulation of calcitonin production by calcium occurs primarily at the level of peptide secretion rather than gene expression.

Dietary Modulation and Food Restriction Effects

Dietary factors, particularly food restriction, have been found to modulate calcitonin levels and CALCA gene expression in rats. nih.gov Aging in rats is associated with an increase in serum calcitonin, and this rise is significantly suppressed by food restriction. nih.govnih.gov This effect is attributed to a reduction in thyroidal calcitonin pools and a modulation of CALCA gene expression. nih.gov Food restriction appears to decrease the age-related increase in calcitonin levels by influencing the transcription of the gene. nih.gov Interestingly, some studies suggest that certain dietary components may influence CGRP secretion by disrupting calcium signaling. mdpi.com

Table 2: Summary of Transcriptional Regulators of Rat CALCA Gene

| Regulator | Effect on Calcitonin mRNA Levels | Mechanism |

| 1,25-Dihydroxyvitamin D3 | Decrease | Transcriptional Inhibition |

| Estrogens | Increase | Transcriptional Activation |

| Serum Calcium | No significant effect | Regulation at the level of secretion |

| Food Restriction | Decrease (in aging rats) | Modulation of gene expression and reduced thyroidal pools |

Post-Translational Processing and Maturation of Calcitonin-rat and CGRP

Following the alternative splicing of the CALCA gene transcript and translation into a precursor protein, a series of post-translational modifications are necessary to produce the biologically active calcitonin and CGRP peptides. frontiersin.orgbioscientifica.com The primary translation product is a polyprotein that undergoes proteolytic cleavage to yield the mature hormones. google.comgenecards.org

For rat calcitonin, these modifications are crucial for its function. The process includes the formation of a disulfide bridge between cysteine residues at positions 1 and 7 of the peptide chain. guidetopharmacology.org Additionally, the C-terminal proline residue is amidated. guidetopharmacology.org Another key modification in rat calcitonin is the N-linked glycosylation of the asparagine residue at the third position. guidetopharmacology.org

Similarly, the CGRP precursor protein undergoes post-translational cleavage to generate the mature 37-amino acid CGRP peptide. frontiersin.org This mature peptide is then packaged into vesicles for release. frontiersin.org

Table 3: Post-Translational Modifications of Rat Calcitonin

| Modification | Location/Residue |

| Disulfide Bridge | Between Cys-1 and Cys-7 |

| C-terminal Amidation | Proline residue |

| N-linked Glycosylation | Asparagine-3 |

Proteolytic Cleavage

Calcitonin is synthesized as part of a larger precursor protein, pre-procalcitonin. Following the removal of a 25-amino acid signal peptide, the resulting 116-amino acid prohormone, procalcitonin (B1506340) (ProCT), undergoes proteolytic cleavage to yield the mature calcitonin peptide and two flanking peptides. oup.comhytest.fihytest.fi This process is essential for the generation of the biologically active hormone.

The structure of rat procalcitonin consists of three main domains: a 57-amino acid N-terminal procalcitonin cleavage peptide (N-proCT), the 32-amino acid calcitonin sequence, and a 21-amino acid C-terminal procalcitonin cleavage peptide (C-proCT), also known as katacalcin. oup.comdoi.org The cleavage of procalcitonin occurs at specific sites marked by pairs of basic amino acids, a common feature in the processing of prohormones. pnas.org The enzymes responsible for this cleavage are prohormone convertases, such as furin, PC1/3, and PC2, which are endopeptidases that recognize and cleave at these polybasic sites. nih.gov

The processing of rat procalcitonin can be summarized as follows:

Initial Cleavage of Pre-procalcitonin: The process begins with the cleavage of the signal peptide from pre-procalcitonin, resulting in the 116-amino acid procalcitonin molecule. hytest.fi

Excision of Calcitonin: Procalcitonin is then cleaved at dibasic sites to release the mature calcitonin peptide, N-proCT, and katacalcin. oup.com

| Precursor/Intermediate | Cleavage Site | Resulting Peptides | Enzymes (Putative) |

|---|---|---|---|

| Pre-procalcitonin | Signal peptide cleavage site | Procalcitonin (116 aa) | Signal peptidase |

| Procalcitonin | Polybasic cleavage sites flanking calcitonin | N-proCT (57 aa), Calcitonin (32 aa), Katacalcin (21 aa) | Prohormone Convertases (e.g., Furin, PC1/3, PC2) |

Alternative Splicing and Isoform Generation

The gene encoding calcitonin in the rat, known as the Calcitonin/Calcitonin Gene-Related Peptide (CALCA) gene, is a prime example of alternative RNA splicing leading to tissue-specific peptide production. bioscientifica.comoup.com The rat CALCA gene is composed of six exons. The splicing pathway determines whether calcitonin or CGRP mRNA is produced. mdpi.com

In the thyroid C-cells, the primary transcript is processed to include exons 1, 2, 3, and 4, resulting in the formation of calcitonin mRNA. mdpi.com Conversely, in neuronal cells, a different splicing pattern occurs where exons 1, 2, and 3 are joined to exons 5 and 6, leading to the production of CGRP mRNA. mdpi.com This differential splicing is regulated by a complex interplay of cis-acting RNA sequences and trans-acting splicing factors.

Key regulatory elements include:

Exonic Splicing Enhancers (ESEs): These are sequences within exons that promote the inclusion of that exon in the final mRNA. An ESE has been identified within exon 4 of the calcitonin gene, which is crucial for its inclusion in thyroid C-cells. bioscientifica.com

Intronic Splicing Enhancers (ISEs) and Silencers (ISSs): These sequences within introns can either promote or inhibit the recognition of nearby splice sites. mdpi.com

GCATG repeats: These pentameric repeats are found near the 3' splice site of the calcitonin-specific exon and are involved in enhancing its inclusion. pnas.org

Several trans-acting factors have been identified that bind to these regulatory sequences to control the splicing outcome. These proteins are often expressed in a tissue-specific manner, thereby directing the appropriate splicing choice.

| Trans-acting Factor | Binding Site/Region | Function in Calcitonin/CGRP Splicing |

|---|---|---|

| SRp55 | Exonic Splice Enhancer (ESE) in exon 4 | Promotes calcitonin-specific splicing. bioscientifica.com |

| Human transformer 2β (hTra2β) | Exonic Splice Enhancer (ESE) in exon 4 | Required for calcitonin splicing in vitro. bioscientifica.com |

| Splicing Factor 1 (SF1) | Promotes CGRP pre-mRNA splicing. mdpi.com | Inhibits calcitonin splicing, promotes CGRP splicing. mdpi.com |

| N protein | Hypothesized to be involved in CGRP splicing choice | Found not to be required for CGRP splicing. nih.gov |

Post-Translational Modifications of Receptors and Peptides

Following translation, both the calcitonin peptide and its receptor undergo several post-translational modifications (PTMs) that are critical for their structure and function.

Calcitonin Peptide:

Amidation: The C-terminus of the mature 32-amino acid calcitonin peptide is amidated. This modification is crucial for its biological activity. oup.com

Disulfide Bridge: A disulfide bridge forms between the cysteine residues at positions 1 and 7, creating a seven-amino-acid ring structure at the N-terminus, which is also essential for its function. oup.com

Calcitonin Receptor (CTR):

The rat calcitonin receptor is a G-protein coupled receptor that can also exist in different isoforms due to alternative splicing and undergoes several PTMs.

Receptor Isoforms: Two major isoforms of the rat CTR have been identified, C1a and C1b. nih.govnih.gov The C1b isoform contains a 37-amino acid insert in the second extracellular domain, which alters its ligand-binding properties. nih.govnih.gov The C1a isoform is found in both the brain and peripheral tissues, while the C1b isoform is predominantly expressed in the brain. nih.gov

Glycosylation: The calcitonin receptor is an N-linked glycoprotein. oup.com Glycosylation of the receptor, particularly within its extracellular N-terminus, has been shown to be important for its proper folding, insertion into the cell membrane, and can influence ligand binding affinity. nih.govoup.com However, studies have also shown that while glycosylation is important, it may not be the primary determinant of ligand-binding selectivity. researchgate.net

Dimerization and RAMPs: The calcitonin receptor can form homodimers and also heterodimerize with Receptor Activity-Modifying Proteins (RAMPs). The association with different RAMPs (RAMP1, RAMP2, or RAMP3) generates receptors with distinct pharmacological properties, allowing the CTR to function as a receptor for other peptides like amylin. thermofisher.comuniprot.org

| Molecule | Modification | Functional Significance |

|---|---|---|

| Calcitonin Peptide | C-terminal amidation | Essential for biological activity. oup.com |

| Calcitonin Peptide | N-terminal disulfide bridge (Cys1-Cys7) | Essential for biological activity and proper conformation. oup.com |

| Calcitonin Receptor | N-linked glycosylation | Affects receptor folding, membrane insertion, and can modulate ligand affinity. nih.govoup.com |

| Calcitonin Receptor | Dimerization (homo- and heterodimerization) | Creates receptor diversity and alters signaling properties. |

| Calcitonin Receptor | Association with RAMPs | Generates receptors for other ligands like amylin. thermofisher.comuniprot.org |

Calcitonin Receptor Systems and Ligand Interactions in Rats

Calcitonin Receptor (CALCR) in Rat: Gene and Protein Characteristics

The calcitonin receptor (CALCR), encoded by the Calcr gene in rats, is a key protein involved in calcium homeostasis and the regulation of bone metabolism. plos.orguniprot.org As a member of the G protein-coupled receptor 2 family, CALCR is activated by the peptide hormone calcitonin. uniprot.orgsinobiological.com Upon ligand binding, the receptor undergoes a conformational change that triggers intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). uniprot.orgnih.gov The rat CALCR protein consists of 516 amino acids and has a molecular mass of approximately 60.3 kDa. sinobiological.com It is expressed in a variety of tissues, including the kidney, osteoclasts, and throughout the central and peripheral nervous systems. plos.orgmybiosource.commedchemexpress.eu

| Feature | Description | Source(s) |

| Gene | Calcr | uniprot.org |

| Protein | Calcitonin Receptor (CT-R) | uniprot.org |

| Family | G protein-coupled receptor 2 (GPCR) | uniprot.orgsinobiological.com |

| Rat Protein Size | 516 amino acids | sinobiological.com |

| Rat Protein Mass | ~60.3 kDa | sinobiological.com |

| Primary Function | Calcium homeostasis, bone metabolism | plos.org |

| Signaling Pathway | G protein-mediated activation of adenylyl cyclase | uniprot.orgnih.gov |

| Key Expression Sites | Kidney, Brain, Osteoclasts | plos.orgmybiosource.commedchemexpress.eu |

In rats, the Calcr gene undergoes alternative splicing to produce two primary receptor isoforms, designated C1a and C1b. uniprot.orgnih.gov These isoforms are structurally identical, with the exception of a 16-amino acid insert within the first intracellular domain of the C1b isoform. sinobiological.comnih.gov This seemingly minor structural variation leads to significant functional differences, particularly in ligand binding kinetics and recognition. nih.gov The C1a isoform, which lacks the insert, is the more prevalently expressed variant in rat tissues. nih.gov Despite their differences in extracellular domains, both C1a and C1b isoforms can be identified by antibodies that target the common cytoplasmic domain. mybiosource.com

The pharmacological profile of the rat calcitonin receptor is not static; it can be significantly modified through interaction with a family of single-transmembrane accessory proteins known as Receptor Activity Modifying Proteins (RAMPs). guidetopharmacology.orgplos.orgresearchgate.net When CALCR co-expresses and forms a heterodimer with one of the three RAMPs (RAMP1, RAMP2, or RAMP3), it generates distinct amylin receptor subtypes (AMY₁, AMY₂, and AMY₃, respectively). plos.orguniprot.orgresearchgate.net These RAMPs act as molecular chaperones, facilitating receptor trafficking to the cell surface, and as pharmacological switches that alter the receptor's ligand selectivity. researchgate.netoup.com For example, the association of CALCR with a RAMP is essential for conferring a high-affinity binding site for the peptide amylin, a ligand for which CALCR alone has a lower affinity. plos.orgresearchgate.net This interaction allows the receptor complexes to be activated by amylin and calcitonin gene-related peptide (CGRP) in addition to calcitonin. uniprot.org

| Receptor Complex | Components | Primary Ligand Specificity | Source(s) |

| Calcitonin Receptor | CALCR | Calcitonin | uniprot.org |

| Amylin 1 Receptor (AMY₁) | CALCR + RAMP1 | Amylin, CGRP | plos.orguniprot.orgfrontiersin.org |

| Amylin 2 Receptor (AMY₂) | CALCR + RAMP2 | Amylin | plos.orguniprot.org |

| Amylin 3 Receptor (AMY₃) | CALCR + RAMP3 | Amylin | plos.orguniprot.org |

Calcitonin Gene-Related Peptide Receptor (CGRPR) in Rat

The receptor for calcitonin gene-related peptide (CGRP) in rats is a heteromeric complex rather than a single protein. guidetopharmacology.orgoup.com The canonical CGRP receptor is formed by the association of the Calcitonin Receptor-Like Receptor (CRLR) with RAMP1. oup.comuniprot.org This specific combination is sometimes referred to as the CGRP-A receptor. oup.comoup.com There is evidence suggesting the existence of CGRP receptor subtypes in rats, as demonstrated by ligand binding studies in the adrenal cortex which identified two distinct CGRP binding sites with high (Kd ~0.1 nM) and low (Kd ~37 nM) affinities. nih.gov CGRP receptors are found in high concentrations in the rat cardiovascular system, particularly in peripheral and mesenteric arteries, and are widely distributed throughout the brain, implicating CGRP in the regulation of vascular tone and diverse neurological functions. nih.govnih.govnih.gov

Calcitonin Receptor-Like Receptor (CRLR), also known as CALCRL, is a GPCR that on its own does not bind any known endogenous ligands with high affinity. guidetopharmacology.orguniprot.org Its function is entirely dependent on its association with a RAMP. uniprot.orgnih.gov RAMPs are indispensable for chaperoning CRLR from the endoplasmic reticulum to the plasma membrane, where it can form a functional receptor. researchgate.netoup.com The specific RAMP partner dictates the ligand specificity of the resulting receptor complex. uniprot.org

CRLR + RAMP1: Forms the high-affinity CGRP receptor. oup.comuniprot.orgtcdb.org

CRLR + RAMP2 or RAMP3: Forms receptors for the vasodilator peptide adrenomedullin (B612762). oup.comuniprot.orgportlandpress.com

This modular system allows for a diversity of physiological responses from a limited number of protein components.

Ligand Binding Kinetics and Specificity in Rat Systems

The interaction between calcitonin-family peptides and their receptors in rats is characterized by a high degree of specificity, which is determined by the precise composition of the receptor complex, including the specific CALCR isoform and the associated RAMP. guidetopharmacology.orgnih.gov

The two splice variants of the rat CALCR, C1a and C1b, exhibit markedly different binding properties. nih.gov The binding of salmon calcitonin (sCT), a potent agonist, to the C1a isoform is characterized by high affinity and is essentially irreversible, with slow dissociation kinetics. nih.govbioscientifica.com In contrast, sCT binds to the C1b isoform with lower affinity and dissociates rapidly and completely. nih.gov

For the more common C1a receptor, the rank order of binding affinity for different calcitonin peptides is generally salmon CT > pig CT > human CT. nih.gov Notably, human and rat calcitonin are poor competitors for sCT binding at the C1b isoform. nih.gov The near-irreversible binding of sCT to the C1a receptor is not dependent on G protein coupling but is an intrinsic property related to the N-terminal structure of the sCT peptide itself. bioscientifica.com In stark contrast, human calcitonin (hCT) binding is readily and completely reversible at the rat C1a receptor. bioscientifica.com

| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Binding/Dissociation Characteristics | Source(s) |

| Rat C1a | Salmon Calcitonin | ~0.5 nM | High affinity, slow and incomplete dissociation (nearly irreversible) | nih.govbioscientifica.com |

| Rat C1a | Human Calcitonin | Lower affinity than sCT | Rapid and complete dissociation | nih.govbioscientifica.com |

| Rat C1b | Salmon Calcitonin | ~23 nM | Lower affinity, rapid and complete dissociation | nih.gov |

| Rat C1b | Human/Rat Calcitonin | Very low affinity | Fails to effectively compete with sCT | nih.gov |

CGRP Ligand Binding

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that demonstrates significant binding to specific receptor subtypes in various rat tissues. oup.comoup.com The CGRP receptor is formed by the association of CRLR with RAMP1. nih.govfrontiersin.org In the rat adrenal cortex, two distinct populations of CGRP binding sites have been identified, one with a high affinity (Kd of 0.1 nM) and another with a lower affinity (Kd of 37 nM). nih.gov Studies on rat uterine tissue have also revealed high-affinity CGRP receptors with a Kd of 1.8 x 10⁻⁹ M. acs.org

In the rat central nervous system and peripheral tissues like the liver and spleen, a single class of high-affinity binding sites for human α-CGRP has been identified. oup.com Competition binding studies in these tissues show a consistent rank order of potency for displacing labeled CGRP: rat α-CGRP is approximately equal to human α-CGRP and human β-CGRP, followed by the antagonist α-hCGRP(8-37), and then other related peptides like human amylin and salmon calcitonin. oup.com The CGRP receptor system is crucial for various physiological processes, including vasodilation. pa2online.org

Amylin and Adrenomedullin Binding to Calcitonin Family Receptors

Amylin and adrenomedullin (AM) are other key ligands that interact with the calcitonin receptor family. Amylin receptors (AMY) are formed when the calcitonin receptor (CTR) complexes with one of the three RAMPs (RAMP1, RAMP2, or RAMP3), creating AMY₁, AMY₂, and AMY₃ receptors, respectively. researchgate.net Rat amylin demonstrates high affinity for AMY₁ and AMY₃ receptors. uzh.ch While amylin can cross-react with CGRP receptors in rat uterine tissue, its affinity is significantly lower than that of CGRP itself. acs.org

Adrenomedullin receptors are typically formed by the combination of CRLR with RAMP2 or RAMP3. guidetopharmacology.orgnih.gov Adrenomedullin can also bind to CGRP receptors, but its primary receptors are distinct. nih.gov For instance, Rat-2 fibroblasts exhibit specific high-affinity binding for rat adrenomedullin (Kd = 0.43 nM) but show no specific binding for CGRP. portlandpress.com In rat uterine membranes, high-affinity AM receptors have a Kd of 8 x 10⁻⁹ M. acs.org Furthermore, receptors for both adrenomedullin and amylin have been identified in the insulin-producing beta-cells of rat islets of Langerhans, suggesting a role in regulating insulin (B600854) secretion. nih.govoup.com

Influence of Receptor Isoforms on Ligand Recognition

In rats, the calcitonin receptor exists in at least two isoforms, C1a and C1b, which differ by a 37-amino acid insert in the second extracellular domain of the C1b isoform. nih.govnih.gov This structural difference significantly alters ligand recognition. nih.govnih.gov

The C1a isoform, found in both the brain and peripheral tissues, displays high affinity for salmon calcitonin (sCT) (Kd, 0.5 +/- 1.3 nM) and slightly lower affinity for porcine CT. nih.govnih.gov In contrast, the C1b isoform, predominantly expressed in the brain, has a lower affinity for sCT (Kd, 23 +/- 2 nM) and demonstrates negligible affinity for human and rat calcitonin at concentrations up to 1 µM. nih.govnih.gov This indicates that the extracellular modification in the C1b isoform leads to distinct binding kinetics and ligand preferences without altering the ability to generate multiple second messengers. nih.gov

Table 1: Ligand Binding Affinities (Kd) for Rat Calcitonin Receptor Isoforms

| Receptor Isoform | Ligand | Dissociation Constant (Kd) |

| C1a | Salmon Calcitonin (sCT) | 0.5 +/- 1.3 nM nih.gov |

| C1b | Salmon Calcitonin (sCT) | 23 +/- 2 nM nih.gov |

| C1b | Human/Rat Calcitonin | Negligible affinity at 1 µM nih.gov |

This table summarizes the differing binding affinities of salmon calcitonin for the two primary rat calcitonin receptor isoforms, C1a and C1b, highlighting the impact of the isoform structure on ligand recognition.

Regulation of Calcitonin Receptor Expression and Affinity in Rats

The expression and binding affinity of calcitonin receptors in rats are subject to complex regulation by various factors, including cell surface antigens, hormones, and age.

Cell Surface Antigens Regulating Receptor Function (e.g., Kat1 Antigen on Osteoclasts)

A unique cell-surface molecule, designated Kat1 antigen, has been identified on rat osteoclasts and plays a significant role in regulating calcitonin receptor function. nih.gov This antigen is not the calcitonin receptor itself but appears to modulate its activity. nih.gov Studies using a monoclonal antibody against the Kat1 antigen (mAb Kat1) have shown that it significantly increases the binding affinity of the calcitonin receptor on osteoclast-like cells without changing the total number of receptors. nih.gov

This enhanced affinity translates to increased sensitivity to calcitonin. For example, in the presence of mAb Kat1, a much lower concentration of calcitonin (0.1 ng/ml) is required to inhibit osteoclast differentiation, compared to the higher concentration (10 ng/ml) needed in its absence. nih.gov The Kat1 antigen is also implicated in the function of adrenomedullin receptors on osteoclast precursors. researchgate.netresearchgate.net The presence of this regulatory protein highlights a mechanism for fine-tuning the cellular response to calcitonin and related peptides in bone remodeling. nih.govum.esnih.gov

Hormonal Regulation of Receptor Expression (e.g., Progesterone (B1679170), Estrogen)

The expression of calcitonin and its receptors in rats is significantly influenced by the steroid hormones progesterone and estrogen. In the rat uterus, calcitonin expression is induced during mid-to-late pregnancy under the control of progesterone. nih.gov Conversely, estrogen administration rapidly reduces calcitonin expression. nih.gov

Similarly, the expression of CGRP receptors (composed of CRLR and RAMP1) in the rat placenta and uterus is stimulated by progesterone and inhibited by estrogen. nih.govpsu.edu In ovariectomized rats, progesterone treatment leads to significant increases in the mRNA levels of CRLR, RAMP1, and RAMP2 in the uterus, while estradiol (B170435) treatment decreases the expression of all receptor components (CRLR, RAMP1, RAMP2, and RAMP3). nih.gov In the anterior pituitary gland of female rats, estrogen acts as a potent inhibitor of calcitonin gene expression, whereas progesterone has a stimulatory effect. oup.com These findings demonstrate that progesterone and estrogen exert opposing regulatory effects on the expression of calcitonin and its related peptide receptors in reproductive tissues. nih.govnih.govpsu.eduoup.com A combination of estrogen, progesterone, and testosterone (B1683101) has been shown to produce the highest increase in CGRP mRNA expression in the vaginal mucosa of ovarectomized rats. biomedpharmajournal.org

Table 2: Hormonal Regulation of Calcitonin and CGRP Receptor Components in Rat Tissues

| Hormone | Tissue | Target Gene/Receptor | Effect on Expression |

| Progesterone | Uterus | Calcitonin | Stimulation nih.gov |

| Estrogen | Uterus | Calcitonin | Inhibition nih.gov |

| Progesterone | Placenta/Uterus | CGRP Receptor (CRLR/RAMP1) | Stimulation nih.govpsu.edu |

| Estrogen | Placenta/Uterus | CGRP Receptor (CRLR/RAMP1) | Inhibition nih.govpsu.edu |

| Progesterone | Anterior Pituitary | Calcitonin | Stimulation oup.com |

| Estrogen | Anterior Pituitary | Calcitonin | Inhibition oup.com |

This table illustrates the regulatory effects of progesterone and estrogen on the expression of calcitonin and CGRP receptor components in various rat tissues.

Age-Related Changes in Receptor Expression

The expression of calcitonin family receptors undergoes significant changes with age in rats. In sensory ganglia, the number of CGRP-containing neurons is highest shortly after birth and decreases with aging. nih.gov In the context of vascular function, the response to CGRP-induced vasodilation in rat basilar arteries is impaired in aged (72-week-old) rats compared to younger rats, which is associated with a significant increase in the protein levels of the CGRP receptor components, CRLR and RAMP1. pa2online.org

In osteocytes, the expression of calcitonin receptor (Calcr) mRNA declines as rats age. bioscientifica.com While readily detectable in osteocytes from young (3-week-old) animals, Calcr levels become undetectable in the long bones of 49-week-old animals. bioscientifica.com This suggests that the physiological relevance of osteocyte responses to calcitonin is most prominent in younger rodents. bioscientifica.com Furthermore, age-related changes in the expression of adrenomedullin and its receptor components have been observed in the male reproductive system of the rat, with varied patterns across different tissues like the testis, prostate, and seminal vesicle. oup.com

Subcellular Localization of Receptor Expression

The calcitonin receptor (CTR) in the rat is a G protein-coupled receptor (GPCR) whose cellular location is critical to its function in various tissues. uniprot.orgbio-rad-antibodies.com Its expression is not static, with dynamic trafficking between the cell surface and intracellular compartments regulating signal transduction. The primary location for a functional receptor is the plasma membrane, but its distribution within polarized cells and its internalization upon ligand binding are key aspects of its biology.

Initial studies identified specific, high-affinity binding sites for calcitonin on the plasma membrane fractions of target cells. pnas.org In the rat, the calcitonin receptor is known to be expressed on osteoclasts, in the kidney, and throughout the central nervous system. bio-rad-antibodies.comoup.comnih.gov The receptor's localization can be highly specific, often restricted to particular domains of the cell membrane, such as the basolateral surface in polarized kidney cells. physiology.org

Upon binding to its ligand, calcitonin, the receptor-ligand complex is internalized into the cell. jst.go.jp This process of endocytosis serves to attenuate signaling but can also initiate signaling from intracellular compartments like endosomes. uniprot.orgpnas.org The trafficking and surface expression of the receptor are complex processes, influenced by interacting proteins such as Receptor Activity-Modifying Proteins (RAMPs). tcdb.orgresearchgate.net

Table 1: Subcellular Localization of Calcitonin Receptor (CTR) and Calcitonin Receptor-Like Receptor (CLR) in Rat Tissues

| Tissue/Cell Type | Primary Localization | Intracellular Localization | Method of Detection | Reference(s) |

|---|---|---|---|---|

| Osteoclasts | Apical Plasma Membrane, Ruffled Border | Endosomes (following activation) | Autoradiography, Electron Microscopy, Immunofluorescence | jst.go.jpnih.govjci.org |

| Kidney | Basolateral Plasma Membrane (Distal Tubule), Outer Medulla, Cortex | - | Autoradiography, Immunohistochemistry | nih.govphysiology.orgpnas.org |

| Brain (General) | Plasma Membrane, Axon, Neuronal Cell Body | Cytoplasm, Endoplasmic Reticulum, Endosome, Lysosome | Autoradiography, in situ Hybridization, Immunohistochemistry | uniprot.orgoup.comuniprot.orgguidetopharmacology.org |

| - Hypothalamus | High density on cell membranes | - | Radioligand Binding | oup.com |

| - Trigeminal Ganglia | Neuronal Cell Bodies | - | Immunohistochemistry | frontiersin.org |

| Placenta (CLR) | Endothelial Cells, Smooth Muscle Cells, Trophoblastic Giant Cells | - | Immunofluorescence | oup.com |

| Gastric Mucosa (CLR) | D cells in Pyloric Glands | - | in situ Hybridization | capes.gov.br |

| Vascular Smooth Muscle (CLR) | Plasma Membrane (Caveolae) | Cytoplasm (following activation) | Western Blotting, Confocal Microscopy | cdnsciencepub.com |

Detailed Research Findings

Localization in Osteoclasts: In rats, osteoclasts are the principal target for calcitonin in bone. jci.org These cells exhibit an abundance of high-affinity calcitonin receptors on their cell surface. jci.org Autoradiographic studies have demonstrated that these receptors are concentrated on the osteoclast cell membrane. nih.gov Following administration of calcitonin, scanning electron microscopy reveals significant cytoskeletal rearrangement, and the receptors are internalized. jst.go.jp This process involves the selective internalization of the apical plasma membrane, which is in contact with the bone surface. jst.go.jp

Localization in the Kidney: The kidney is another major target organ for calcitonin. In the rat kidney, calcitonin receptors are heterogeneously distributed. nih.govpnas.org Autoradiography using radiolabeled salmon calcitonin has shown high densities of binding sites in the superficial layer of the cortex and the outer medulla. nih.govpnas.org In the polarized epithelial cells of the distal nephron, the human calcitonin receptor, when expressed in a cell model, is targeted directly to the basolateral surface. physiology.org This localization is crucial for the receptor to interact with blood-borne calcitonin. physiology.org

Localization in the Central Nervous System: Specific and saturable binding sites for calcitonin are widely distributed throughout the central nervous system of the rat. oup.com The highest concentration of these receptors is found in the hypothalamus, with intermediate levels in the pons-midbrain and medulla. oup.com Immunohistochemical mapping has identified CTR-like immunoreactivity in the cell bodies of neurons in the trigeminal ganglia. frontiersin.org UniProt database annotations for the rat calcitonin receptor specify its presence in the axon, neuronal cell body, and plasma membrane, as well as intracellularly in the cytoplasm, endoplasmic reticulum, endosomes, and lysosomes. uniprot.orguniprot.org

Agonist-Induced Internalization and Intracellular Trafficking: Like many GPCRs, the calcitonin receptor undergoes agonist-induced endocytosis. pnas.org The calcitonin receptor-like receptor (CLR), which forms the receptor for calcitonin gene-related peptide (CGRP), traffics from the plasma membrane to early endosomes upon CGRP stimulation. pnas.org This internalization is dependent on clathrin and dynamin. pnas.org In vascular smooth muscle cells, the subcellular distribution of CLR is associated with caveolin-1 (B1176169) in plasma membrane caveolae. cdnsciencepub.com CGRP treatment leads to a decrease in CLR at the membrane and an increase in the intracellular cytoplasm fraction, a process that can be blocked by disrupting caveolae. cdnsciencepub.com The C-terminal tail of the receptor plays a significant role in its transport to the cell surface. oup.com Furthermore, receptor activity-modifying proteins (RAMPs) are essential for transporting the CLR to the plasma membrane. tcdb.orgresearchgate.net

Intracellular Signal Transduction Pathways in Response to Calcitonin Rat

G Protein-Coupled Signaling

The calcitonin receptor (CTR) in rats is a classic G protein-coupled receptor (GPCR). uniprot.orgebi.ac.uk Upon ligand binding, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins. uniprot.org This activation triggers the dissociation of the G protein subunits (α and βγ), which then modulate the activity of various downstream effector enzymes and ion channels. uniprot.orgebi.ac.uk The predominant signaling pathway activated by the calcitonin-rat receptor is the adenylyl cyclase pathway through Gs proteins. ebi.ac.uk However, evidence also suggests that the receptor can couple to other G proteins, leading to the activation of alternative signaling cascades. bioscientifica.com

The calcitonin receptor can also interact with receptor-activity-modifying proteins (RAMPs) to form different receptor complexes, which can be activated by other peptides like amylin and calcitonin gene-related peptide (CGRP). uniprot.org This interaction diversifies the signaling potential of the receptor.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation

A primary and well-established consequence of this compound receptor activation is the stimulation of adenylyl cyclase, leading to the generation of cyclic adenosine monophosphate (cAMP). ebi.ac.ukabcam.com This process is mediated by the Gαs subunit of the G protein. mdpi.com The produced cAMP acts as a second messenger, initiating a downstream signaling cascade. mdpi.comoup.com

Studies in various rat cell types have demonstrated a dose-dependent increase in intracellular cAMP levels in response to this compound. For instance, in cultured rat mesangial cells, rat CGRPα, a related peptide, enhanced cellular and extracellular cAMP accumulation. uni-regensburg.de Similarly, in rat uterine smooth muscle cells, both CGRP and adrenomedullin (B612762), which share receptor components with calcitonin, stimulate cAMP generation in a dose-dependent manner. oup.comnih.gov This increase in cAMP is a key mechanism through which this compound exerts its effects in target tissues like the kidney and osteoclasts. bioscientifica.commdpi.com

Table 1: Effect of Calcitonin-related Peptides on cAMP Generation in Rat Cells

| Cell Type | Peptide | Effect on cAMP | Reference |

| Rat Mesangial Cells | Rat CGRPα | Increased accumulation | uni-regensburg.de |

| Rat Uterine Smooth Muscle Cells | CGRP, Adrenomedullin | Dose-dependent increase | oup.comnih.gov |

| Rat Trigeminal Ganglion Neurons | Rat CGRP | Transient increase | mdpi.com |

Phosphatidylinositol Signaling (Inositol Phosphates)

The this compound receptor is also linked to the phosphatidylinositol signaling pathway. abcam.commdpi.com Activation of this pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.com

Studies on fetal rat limb bones have shown that calcitonin can modify inositol phospholipid metabolism. nih.govoup.com Specifically, a 24-hour treatment with calcitonin inhibited the incorporation of inositol into phosphatidylinositol in a dose-dependent manner. nih.govoup.com This suggests that calcitonin can modulate the turnover of inositol phospholipids, which could mediate some of its long-term effects on bone tissue. nih.govoup.com The calcitonin receptor has been described to have both stimulatory and inhibitory actions on the phosphoinositide pathway. ebi.ac.uk

Protein Kinase A (PKA) and Protein Kinase C (PKC) Involvement

The downstream effects of cAMP and calcium/diacylglycerol are largely mediated by the activation of protein kinase A (PKA) and protein kinase C (PKC), respectively. mdpi.comphysiology.orgnih.gov The increase in cAMP following this compound stimulation leads to the activation of PKA. mdpi.comfrontiersin.org PKA then phosphorylates various target proteins, including transcription factors like cAMP responsive element binding protein (CREB), leading to changes in gene expression and cellular function. mdpi.com

Activation of the phosphatidylinositol pathway leads to the activation of PKC by DAG. mdpi.com Studies investigating the effects of CGRP, which shares signaling pathways with calcitonin, have demonstrated the involvement of both PKA and PKC. In rat spinal cord dorsal horn neurons, CGRP-induced mechanical hyperalgesia and central sensitization were found to be mediated by both PKA and PKC signaling pathways. physiology.orgnih.govphysiology.org Inhibition of either PKA or PKC attenuated the effects of CGRP, indicating that both kinases are crucial for its biological actions in this context. physiology.orgnih.govphysiology.org

Interactions and Crosstalk Between Signaling Pathways

The intracellular signaling pathways activated by this compound are not isolated but rather engage in significant crosstalk. jscimedcentral.com The interplay between the cAMP/PKA and the PLC/PKC pathways allows for a fine-tuned and integrated cellular response. For instance, there can be reciprocal regulation between these two major signaling arms.

In cardiac myocytes, it has been shown that there is crosstalk between the PI3K/Akt and MAPK signaling pathways, which can be influenced by CGRP. jscimedcentral.com Furthermore, studies have suggested that pathways like MAPK, Hippo, and NF-κB can have signal crosstalk with the G protein-coupled pathways activated by CGRP, affecting cell proliferation and differentiation. mdpi.com Recent research in neonatal rats has also highlighted a complex interplay where CGRP can regulate the TP53/AMPK/MTOR signaling axis, which is involved in autophagy. nih.gov This demonstrates the intricate network of signaling events that can be triggered by calcitonin family peptides. The deletion of the calcitonin-receptor-like receptor (Calcrl) has been shown to alter multiple systems that crosstalk in maintaining lipid homeostasis, involving a lymphatic and enteroendocrine axis that communicates with sensory nerves. acs.org

Physiological Roles and Mechanisms of Action of Calcitonin Rat in Rat Models

Role in Calcium Homeostasis in Rats

Calcitonin, a peptide hormone secreted by the parafollicular cells (C cells) of the thyroid gland, plays a significant role in the regulation of calcium homeostasis in rats. frontiersin.orgnih.gov Its primary function is to lower circulating calcium levels, particularly in response to hypercalcemia. frontiersin.orgphysiology.org

Acute and Chronic Effects on Plasma Calcium

The acute administration of calcitonin-rat or its analogs leads to a rapid decrease in plasma calcium levels. frontiersin.org This hypocalcemic effect is a hallmark of calcitonin's action and is primarily achieved by inhibiting the efflux of calcium from bone. physiology.orgnih.gov Studies in rats have demonstrated that the removal of the thyroid gland, the source of calcitonin, results in an immediate, albeit transient, increase in plasma calcium, highlighting the hormone's continuous role in maintaining calcium balance. nih.govnih.gov

In non-fasting rats, both thyroparathyroidectomy (TPTX) and selective thyroidectomy (TX) lead to a significant and immediate rise in plasma Ca2+. nih.gov Even in rats fasted for two days, a significant hypercalcemia is observed following these procedures, though the increase is less pronounced. nih.gov This indicates that basal secretion of calcitonin is crucial for managing plasma calcium, especially in the postprandial state to counteract the influx of calcium from the diet. nih.gov

Chronic administration of calcitonin in thyroparathyroidectomized rats has been shown to increase plasma calcium levels to the normal range, an effect attributed to increased intestinal absorption of calcium. jci.org However, the physiological significance of endogenous calcitonin appears to be more pronounced in protecting the skeleton during periods of "calcium stress" such as growth and lactation, with more modest effects on basal calcium regulation. plos.org

Table 1: Effects of Surgical and Hormonal Manipulations on Plasma Calcium in Rats

| Experimental Condition | Acute Effect on Plasma Calcium | Chronic Effect on Plasma Calcium | Key Findings |

|---|---|---|---|

| Thyroparathyroidectomy (TPTX) / Thyroidectomy (TX) | Immediate and significant increase. nih.govnih.gov | - | Demonstrates the role of endogenous calcitonin in suppressing plasma calcium. nih.govnih.gov |

| Calcitonin Infusion (TPTX rats) | - | Increased plasma calcium to low normal range. jci.org | Suggests calcitonin can enhance intestinal calcium absorption, likely indirectly. jci.org |

| Calcium-Free Diet (TPTX rats) | - | Increased 1,25(OH)2D levels. jci.org | Indicates calcium levels are a primary regulator of vitamin D metabolism. jci.org |

| PTH Infusion (TPTX rats) | Hypercalcemia. oup.com | Sustained decrease in CaCl2 intake. physiology.org | Shows PTH's primary role in elevating plasma calcium and influencing calcium appetite. oup.comphysiology.org |

Interaction with Parathyroid Hormone and Vitamin D3 Metabolism

The actions of calcitonin are intricately linked with those of parathyroid hormone (PTH) and vitamin D3, the other primary regulators of calcium homeostasis. physiology.org Calcitonin and PTH generally have opposing effects on plasma calcium levels. While calcitonin lowers plasma calcium, PTH increases it by stimulating bone resorption and renal calcium reabsorption. physiology.orgwikipedia.org

Research in rats suggests that endogenous calcitonin can protect against PTH-stimulated cancellous bone loss. oup.com In studies comparing calcitonin-deficient (TPTX) and calcitonin-sufficient (PTX) rats, PTH infusion caused significant cancellous bone loss in the TPTX group, whereas the PTX group showed no such loss. oup.com This indicates a protective role for calcitonin against the bone-resorbing effects of PTH. oup.com

The relationship between calcitonin and vitamin D3 metabolism is more complex. Some studies suggest that calcitonin plays a role in regulating the production of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], the active form of vitamin D. jci.orgpnas.org In normocalcemic rats, calcitonin administration has been shown to greatly increase the expression of the renal 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) gene, which is responsible for producing 1,25(OH)2D3. pnas.org Chronic calcitonin infusion in TPTX rats also led to a significant increase in circulating 1,25(OH)2D3 levels, suggesting a direct stimulatory effect on its production. jci.org This, in turn, is thought to increase intestinal calcium absorption. jci.org

However, other studies have found no direct role for calcitonin in regulating vitamin D metabolism, suggesting that any observed effects may be a secondary response of the parathyroid gland. nih.gov For instance, the infusion of calcitonin increased the accumulation of 1,25-dihydroxy-[26-27-3H]vitamin D3 in intact rats but had no effect in thyroparathyroidectomized rats. nih.gov

Regulation of Bone Metabolism in Rats

Calcitonin's primary and most well-documented effect on bone is the inhibition of bone resorption. frontiersin.orgphysiology.orgplos.org This action is mediated through its direct effects on osteoclasts, the cells responsible for breaking down bone tissue.

Effects on Osteoclast Function and Differentiation

Calcitonin directly targets osteoclasts, which possess abundant calcitonin receptors. wikipedia.org The binding of calcitonin to its receptor on the osteoclast surface initiates a cascade of intracellular events that rapidly alter the cell's function and morphology. frontiersin.org

Studies on isolated rat osteoclasts have shown that calcitonin causes a swift retraction of the cell and the disappearance of the ruffled border, a specialized membrane structure essential for bone resorption. frontiersin.org This leads to a cessation of the osteoclast's resorptive activity. frontiersin.org

Inhibition of Bone Resorption

The inhibitory effect of calcitonin on bone resorption is a key mechanism by which it lowers plasma calcium. frontiersin.orgphysiology.org By suppressing the activity of osteoclasts, calcitonin reduces the release of calcium from the bone matrix into the bloodstream. physiology.orgnih.gov This effect has been demonstrated both in vitro using isolated osteoclasts and in vivo in rat models. physiology.orgnih.govtandfonline.com

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, treatment with salmon calcitonin has been shown to decrease serum markers of bone resorption, such as CTX-1. frontiersin.org Furthermore, studies have shown that calcitonin can inhibit both basal and PTH-stimulated bone resorption. physiology.org The inhibitory action of calcitonin on osteoclastic bone resorption is potent and rapid. nih.gov

Table 2: Research Findings on Calcitonin's Inhibition of Bone Resorption in Rats

| Study Type | Rat Model | Key Findings on Bone Resorption |

|---|---|---|

| In vitro | Isolated rat osteoclasts | Calcitonin causes rapid cell retraction and loss of the ruffled border, inhibiting resorptive activity. frontiersin.org |

| In vitro | Isolated rat osteoclasts | A significant inhibition of bone resorption was observed with rat calcitonin gene-related peptide (rCGRP), though at a much higher dose than human calcitonin. nih.gov |

| In vivo | Ovariectomized (OVX) rats | Calcitonin treatment decreased serum bone resorption markers (TRAP5b and CTX-1). frontiersin.org |

| In vivo | Growing rats | High doses of salmon calcitonin inhibited osteoclastic bone resorption, as measured by the perichondrial ring height of the proximal tibia metaphysis. tandfonline.com |

| In vivo | Thyroparathyroidectomized (TPTX) rats | Calcitonin inhibits both basal and PTH-stimulated bone resorption. physiology.org |

Osteoclast Apoptosis and Survival Modulation

The effect of calcitonin on osteoclast survival is complex and appears to differ from that of other antiresorptive agents like bisphosphonates. plos.orgnih.gov While bisphosphonates inhibit bone resorption by inducing osteoclast apoptosis, calcitonin inhibits osteoclast function without necessarily causing their immediate death. plos.orgnih.gov In fact, several studies suggest that calcitonin can prolong osteoclast survival by inhibiting apoptosis. nih.govnih.govsigmaaldrich.com

In primary cultures of rat osteoclasts, calcitonin was found to inhibit apoptosis induced by a bisphosphonate analog. nih.gov This anti-apoptotic effect is thought to be mediated through the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of signaling pathways such as the Erk pathway. nih.govnih.gov Calcitonin has been shown to prevent the activation of caspases-3 and -9, key executioners of apoptosis. nih.gov This modulation of osteoclast survival, while inhibiting their function, represents a unique mechanism of action for calcitonin in regulating bone metabolism. plos.orgnih.gov

Impact on Osteoclast Motility

This compound exerts a significant and rapid inhibitory effect on the motility of osteoclasts, the primary cells responsible for bone resorption. Upon binding to its receptor on the osteoclast surface, calcitonin induces a series of intracellular events that lead to a cessation of cell movement and a retraction of the cell's ruffled border, the specialized membrane structure essential for breaking down bone tissue. physiology.org This process is crucial for the hormone's primary function of inhibiting bone resorption. wikipedia.orgnih.gov

Studies using time-lapse video microscopy have demonstrated that calcitonin causes a dramatic and reproducible change in osteoclast behavior. oup.com Within minutes of exposure, motile osteoclasts become quiescent, and their cytoplasmic spreading is significantly reduced. physiology.orgoup.com This inhibition of motility is a key component of calcitonin's action, effectively halting the bone-resorbing activity of these cells. bioscientifica.com Research on isolated rat osteoclasts has shown that this effect is dose-dependent, with significant reductions in cytoplasmic spreading observed at very low concentrations of the hormone. oup.com

The signaling pathways mediating this effect involve at least two G proteins. The abolition of cell motility, referred to as the "Q effect," is dependent on cyclic AMP (cAMP). physiology.orgnih.gov In contrast, the cellular retraction, or "R effect," is mediated by changes in intracellular calcium signaling. physiology.orgnih.gov The ability of calcitonin to activate both of these pathways contributes to its potent inhibitory effect on osteoclast function. bioscientifica.com

Indirect Effects on Osteoblast Function and Bone Formation

While calcitonin receptors are primarily expressed on osteoclasts, the hormone indirectly influences osteoblasts, the cells responsible for bone formation. wikipedia.orgnih.govresearchgate.net This indirect action is a consequence of the tight coupling between bone resorption and bone formation, a fundamental process in bone remodeling. nih.gov By inhibiting osteoclast activity, calcitonin sets in motion a cascade of events that ultimately stimulates osteoblastic function. wikipedia.org

Induction of Wnt10b Expression in Osteoclasts

A key mechanism underlying the indirect effect of calcitonin on osteoblasts is the induction of Wnt10b expression in osteoclasts. nih.govresearchgate.netfrontiersin.org Wnt10b is a signaling molecule that plays a crucial role in promoting osteoblastic differentiation and bone formation. nih.govfrontiersin.org Studies on ovariectomy-induced osteoporotic rats have shown that calcitonin treatment leads to increased levels of Wnt10b in osteoclasts. nih.govelifesciences.org

Confocal microscopy analysis of isolated rat osteoclasts has confirmed that calcitonin treatment increases the intracellular expression of Wnt10b. nih.govresearchgate.net This finding suggests that osteoclasts, under the influence of calcitonin, can act as a source of anabolic signals for osteoblasts. The increased Wnt10b released from osteoclasts can then act on nearby osteoblasts to promote bone formation. nih.govresearchgate.net This "clastokine" activity, where osteoclasts secrete factors that influence osteoblasts, is a critical component of the bone remodeling cycle. nih.govelifesciences.org

Modulation of Osteoblastic Differentiation and Matrix Production

The calcitonin-induced increase in Wnt10b from osteoclasts directly impacts osteoblastic differentiation and the production of bone matrix. nih.govfrontiersin.org In vitro studies using neonatal rat calvariae have demonstrated that a conditioned medium from calcitonin-treated osteoclasts enhances mineralization in osteoblast cultures. nih.govresearchgate.net This is evidenced by increased alkaline phosphatase activity and alizarin (B75676) red staining, both markers of bone formation. nih.govresearchgate.net

This modulation of osteoblastic activity highlights the uncoupling potential of calcitonin, where it inhibits bone resorption while indirectly promoting bone formation. nih.gov This dual effect is significant in conditions characterized by excessive bone loss. frontiersin.org

Calcitonin Gene-Related Peptide (CGRP) Influence on Bone Remodeling

Calcitonin gene-related peptide (CGRP), a neuropeptide that is structurally related to calcitonin, also plays a significant role in the regulation of bone remodeling. nih.govspandidos-publications.com While less potent than calcitonin in its direct effects on osteoclasts, CGRP has been shown to stimulate osteoblasts and promote bone formation. nih.govspandidos-publications.com

Enhancement of Osteogenic Differentiation and Recruitment of Bone Marrow Mesenchymal Stem Cells

CGRP has been demonstrated to enhance the osteogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs) in rat models. nih.govspandidos-publications.com In vitro studies have shown that CGRP treatment of rat BMMSCs leads to increased proliferation, migration, and expression of osteogenic markers such as alkaline phosphatase and runt-related transcription factor 2. nih.govspandidos-publications.com Furthermore, CGRP can promote the differentiation of BMMSCs into osteoblasts, leading to the formation of calcified nodules. researchgate.net

In vivo studies in rats with mandibular distraction osteogenesis have shown that CGRP administration results in increased new bone formation and higher bone mineral density. nih.gov This effect is partly attributed to the enhanced recruitment and differentiation of BMMSCs to the site of bone regeneration. nih.gov CGRP has been shown to upregulate the expression of osteogenesis-related genes and stimulate the mineralization of osteogenic cells in a dose-dependent manner. researchgate.nete-century.us

Neuroendocrine and Central Nervous System Actions of this compound and CGRP

Both calcitonin and CGRP exert actions within the central nervous system (CNS) and have neuroendocrine functions. amegroups.cnamegroups.org CGRP, in particular, is widely distributed throughout the central and peripheral nervous systems and acts as a neurotransmitter or neuromodulator involved in various physiological processes. biologists.com

In the CNS, CGRP is involved in the regulation of feeding, appetite, and the autonomic control of the cardiovascular system. wikipedia.orgbiologists.com Intracerebroventricular injection of CGRP in rats can lead to a hypertensive response by activating sympathetic nerves. biologists.com Furthermore, CGRP has been shown to be a potent inhibitor of gastric acid secretion in rats when administered into the brain. nih.gov

CGRP's neuroendocrine roles also extend to the regulation of pancreatic and gut hormone secretion, including glucagon (B607659) and somatostatin (B550006). amegroups.cnamegroups.org In rats, intravenous infusion of CGRP can increase the basal secretion of these hormones. amegroups.cnamegroups.org The peptide is co-localized with somatostatin in the rat pancreas and is known to stimulate its release. amegroups.cnamegroups.org These actions highlight the intricate communication between the nervous system, the endocrine system, and metabolic processes, mediated in part by CGRP.

Data Tables

Table 1: Impact of this compound on Osteoclast and Osteoblast Activity in Rat Models

| Parameter | Effect of this compound | Key Findings in Rat Models | References |

| Osteoclast Motility | Inhibition | Rapid cessation of movement and cytoplasmic retraction. | physiology.orgoup.combioscientifica.com |

| Wnt10b Expression in Osteoclasts | Induction | Increased intracellular expression and release of Wnt10b. | nih.govfrontiersin.orgelifesciences.orgresearchgate.net |

| Osteoblast Mineralization | Indirect Enhancement | Increased alkaline phosphatase activity and mineralization in osteoblast cultures treated with supernatant from calcitonin-exposed osteoclasts. | nih.govresearchgate.net |

Table 2: Influence of Calcitonin Gene-Related Peptide (CGRP) on Bone Remodeling in Rat Models

| Parameter | Effect of CGRP | Key Findings in Rat Models | References |

| BMMSC Proliferation & Migration | Enhancement | Increased proliferation and migration of bone marrow mesenchymal stem cells. | nih.govspandidos-publications.com |

| Osteogenic Differentiation | Enhancement | Upregulation of osteogenic markers (ALP, Runx2) and formation of calcified nodules. | nih.govspandidos-publications.comresearchgate.nete-century.us |

| New Bone Formation (in vivo) | Increase | Increased bone mineral density and new bone formation in mandibular distraction osteogenesis models. | nih.gov |

Modulation of Feeding Behavior and Appetite

The hormonal peptide calcitonin has been demonstrated to exert a significant inhibitory effect on feeding behavior in rat models. Both subcutaneous and intracerebral administrations of calcitonin lead to a reduction in food intake. nih.gov This anorectic activity is a direct effect of the hormone on the central nervous system. nih.gov The inhibitory action of calcitonin on feeding is not associated with conditioned taste aversion, suggesting a specific modulation of appetite-regulating pathways rather than a general aversive response. nih.gov The maximum inhibition of feeding is observed between 4.5 to 8.3 hours following subcutaneous administration. nih.gov

Studies have shown that parenteral and intracerebroventricular injections of calcitonin suppress both stress-induced and spontaneous eating in rats. nih.gov The mechanism underlying this food suppression may be linked to alterations in calcium flux within neuronal tissue. nih.gov Specifically, calcitonin has been found to reverse eating induced by calcium chloride and to reduce the uptake of ⁴⁵Ca²⁺ in hypothalamic explant systems. nih.gov

While rat calcitonin itself does not potently reduce food intake at dose levels similar to its analogue, salmon calcitonin (sCT), the latter is a powerful inhibitor of food intake in rats. uzh.ch The anorectic effects of sCT are believed to be mediated, at least in part, through the activation of amylin receptors. frontiersin.org Chronic administration of sCT has been shown to reduce both food intake and body weight in rat models of obesity. frontiersin.org However, tolerance to the anorectic effects can develop, as continuous delivery of sCT in rats can lead to a downregulation of its receptors. physiology.org

Dietary factors also modulate calcitonin levels in rats. Lifelong studies on Fischer 344 rats have revealed that serum and thyroid calcitonin levels increase with age in rats fed ad libitum. nih.gov Conversely, food restriction markedly inhibits this age-related increase in calcitonin. nih.gov

Table 1: Effects of Calcitonin Administration on Feeding Behavior in Rats

| Administration Route | Observation | Implied Mechanism | Reference |

| Subcutaneous & Intracerebral | Inhibition of feeding | Direct action on the central nervous system | nih.gov |

| Parenteral & Intracerebroventricular | Suppression of stress-induced and spontaneous eating | Alteration of calcium flux in neuronal tissue | nih.gov |

Role in Nociception and Pain Transmission

Calcitonin has established analgesic effects in various rat models of pain, acting through mechanisms distinct from its role in calcium homeostasis. nih.gov Repeated systemic administration of calcitonin has been shown to be effective in reducing radicular pain, mechanical hyperalgesia (allodynia), and thermal hyperalgesia in rats. nih.gov The analgesic effects of calcitonin are not immediate but are enhanced with subsequent injections, and the effects are maintained for several days after administration ceases. nih.gov

The mechanism of calcitonin's analgesic action involves the modulation of voltage-gated sodium channels in the dorsal root ganglion (DRG). nih.gov In rat models of radicular pain, where nerve root injury leads to increased excitability of DRG neurons, repeated calcitonin administration normalizes the mRNA expression levels of specific sodium channels (NaV1.8 and NaV1.9), suggesting a role in stabilizing pain transmission centered on C-fibers. nih.gov

Furthermore, calcitonin's analgesic properties may be mediated by its interaction with the central nervous system, particularly the serotonergic system. researchgate.net In ovariectomized rats, which exhibit hyperalgesia, calcitonin treatment is thought to restore the function of serotonin (B10506) receptors that control glutamate (B1630785) release from C-afferent fibers. researchgate.net In a chronic constriction injury (CCI) rat model, microinjection of salmon calcitonin into the midbrain periaqueductal gray (PAG), a key site for endogenous pain modulation, attenuates hyperalgesia. psu.edu This effect is associated with an upregulation of the calcitonin receptor (CT-R) in the PAG. psu.edu

It is important to differentiate the antinociceptive profiles of calcitonin and CGRP. In the hot-plate test, salmon calcitonin dose-dependently inhibits the pain response in rats, whereas CGRP is effective only at high doses. nih.gov Conversely, in the tail-flick test, CGRP shows a dose-dependent antinociceptive effect, while salmon calcitonin does not. nih.gov These differing effects suggest that while both peptides inhibit nociceptive responses through non-opioid mechanisms, they likely involve different neuronal pathways. nih.gov

Table 2: Analgesic Effects of Calcitonin in Rat Pain Models

| Pain Model | Calcitonin Effect | Proposed Mechanism | Reference |

| Radicular Pain | Reduction of mechanical and thermal hyperalgesia | Normalization of sodium channel (NaV1.8, NaV1.9) expression in DRG | nih.gov |

| Ovariectomized Rat (Hyperalgesia) | Alleviation of hyperalgesia | Restoration of serotonin receptor function | researchgate.net |

| Chronic Constriction Injury (CCI) | Attenuation of hyperalgesia | Upregulation of calcitonin receptors in the periaqueductal gray | psu.edu |

| Hot-Plate Test | Dose-dependent inhibition of pain response | Non-opioid central mechanism | nih.gov |

Effects on Erectile Function (CGRP)

Calcitonin gene-related peptide (CGRP) is implicated as a key mediator of cavernosal smooth muscle relaxation and penile erection in rat models. Studies have shown that levels of CGRP are diminished in the cavernosal tissue of aged rats, coinciding with decreased erectile function. frontiersin.org This suggests that a reduction in CGRP may contribute to the pathophysiology of age-related erectile dysfunction.

Gene transfer studies have provided direct evidence for the pro-erectile effects of CGRP. The administration of an adenovirus encoding for prepro-CGRP into the penis of aged rats successfully restored erectile function in response to cavernosal nerve stimulation to levels comparable to those seen in younger rats. diabetesjournals.orgfrontiersin.org This restoration of function was accompanied by a significant increase in CGRP protein, CGRP mRNA, and cyclic adenosine (B11128) monophosphate (cAMP) levels within the corpora cavernosa. frontiersin.orgdiabetesjournals.org The increase in cAMP, without a corresponding change in cyclic guanosine (B1672433) monophosphate (cGMP) levels, indicates that CGRP exerts its pro-erectile effects through a cAMP-dependent pathway, rather than the nitric oxide (NO)/cGMP pathway. frontiersin.orgdiabetesjournals.org

Table 3: Effects of CGRP Gene Transfer on Erectile Function in Aged Rats

| Parameter Measured | Observation | Conclusion | Reference |

| Erectile Response to Nerve Stimulation | Significantly increased, similar to younger rats | CGRP gene transfer improves erectile function | diabetesjournals.orgfrontiersin.org |

| Cavernosal CGRP Levels | Approximately threefold increase | Successful gene expression and protein production | frontiersin.org |

| Cavernosal cAMP Levels | Significantly increased | CGRP mediates its effect via a cAMP-dependent mechanism | frontiersin.orgdiabetesjournals.org |

| Cavernosal cGMP Levels | Unchanged | CGRP's pro-erectile action is independent of the NO/cGMP pathway | diabetesjournals.org |

Cardiovascular and Vascular Effects of this compound and CGRP

The calcitonin family of peptides, particularly CGRP, plays a significant role in cardiovascular regulation in rat models. CGRP is recognized as a potent vasodilator, influencing blood pressure, regional blood flow, and vascular adaptations, especially during pregnancy.

Vasodilation Mechanisms

CGRP is one of the most potent endogenous vasodilators discovered, with its effects being significantly more powerful than other vasodilators like acetylcholine (B1216132). frontiersin.org Its primary mechanism involves direct interaction with CGRP receptors on vascular smooth muscle, leading to relaxation and vasodilation. researchgate.net This action is mediated through both nitric oxide (NO)-dependent and -independent pathways. psu.edu

In the mesenteric resistance arteries of the rat, CGRP acts as a neurotransmitter in non-adrenergic, non-cholinergic (NANC) vasodilator nerves. pnas.org The activation of these nerves leads to the release of CGRP, which in turn causes vasorelaxation. pnas.org Interestingly, acetylcholine can also induce endothelium-independent vasodilation in these vessels by triggering the release of CGRP from perivascular nerves. pnas.org

Certain NO donors, such as nitroglycerin, have been found to stimulate the release of CGRP from the rat aorta, which contributes to their vasodilatory activity. escholarship.org This effect is inhibited by a CGRP receptor antagonist, highlighting an additional mechanism for the action of these drugs. escholarship.org

Role in Blood Pressure Regulation

Systemic administration of CGRP in conscious rats leads to a dose-dependent decrease in mean arterial pressure. researchgate.net This hypotensive effect is primarily a result of peripheral arterial dilation, which reduces total peripheral resistance. frontiersin.orgresearchgate.net The fall in blood pressure typically triggers a reflex tachycardia, mediated by the sympathetic nervous system. researchgate.net

In various rat models of hypertension, such as deoxycorticosterone (DOCA)-salt induced hypertension, CGRP plays a compensatory role, acting to buffer the increase in blood pressure. researchgate.netnih.gov In these models, there is often an increased synthesis and release of CGRP. nih.gov Administration of a CGRP receptor antagonist to these hypertensive rats results in a further significant increase in blood pressure, confirming the peptide's counter-regulatory function. nih.govresearchgate.net In contrast, in spontaneously hypertensive rats (SHR), the synthesis of CGRP is decreased, which may contribute to the elevated blood pressure in this genetic model. researchgate.netnih.gov

Placental Vascular Adaptations During Pregnancy (CGRP)

CGRP is crucial for the significant vascular adaptations that occur during pregnancy in rats to ensure adequate uteroplacental blood flow for fetal growth. nih.govnih.gov During pregnancy, there is an enhanced sensitivity of the uterine artery to the vasodilatory effects of CGRP. nih.govnih.gov CGRP, along with other related peptides, facilitates the decrease in vascular contraction necessary for these adaptations. nih.gov

Inhibition of the endogenous actions of CGRP in pregnant rats, through the use of receptor antagonists, leads to impaired placental vasculature and fetal growth restriction. nih.gov Studies using rat models of pre-eclampsia induced by the NO synthase inhibitor L-NAME have shown that co-administration of CGRP can prevent the associated gestational hypertension and significantly decrease fetal mortality. nih.govnih.gov This demonstrates that CGRP plays a vital protective role in maintaining vascular health during pregnancy, with effects that appear to be independent of the NO pathway. nih.gov

Table 4: Cardiovascular and Vascular Effects of CGRP in Rat Models

| Physiological Context | Effect of CGRP | Mechanism | Reference |

| General Vasculature | Potent vasodilation | Direct action on vascular smooth muscle; NO-dependent and -independent pathways | psu.edufrontiersin.orgresearchgate.net |

| Blood Pressure | Decreases mean arterial pressure | Peripheral arterial dilation, reduction of total peripheral resistance | researchgate.net |

| Hypertension Models (e.g., DOCA-salt) | Compensatory depressor role | Increased synthesis and release to buffer blood pressure increase | researchgate.netnih.gov |

| Pregnancy | Facilitates placental vascular adaptations | Enhanced uterine artery sensitivity to vasodilation | nih.govnih.gov |

| Pre-eclampsia Model (L-NAME induced) | Reverses hypertension, decreases fetal mortality | Compensatory vasodilation independent of the NO pathway | nih.govnih.gov |

Other Physiological Systems and Cellular Functions in Rats

In rat models, members of the calcitonin peptide family, including Calcitonin Gene-Related Peptide (CGRP), Adrenomedullin (B612762) (AM), and Intermedin (IMD), play significant modulatory roles in macrophage function and the broader inflammatory response. plos.orgsemanticscholar.org Studies utilizing the rat alveolar macrophage cell line NR8383 have demonstrated that these cells are both a source and a target of these peptides. plos.orgsemanticscholar.org The expression of the peptides and their corresponding receptors is differentially upregulated by inflammatory stimuli like lipopolysaccharide (LPS), suggesting they act as part of an inhibitory feedback mechanism during bacterial infections. plos.org

These peptides exert distinct effects on key macrophage functions. Research shows that AM, IMD, and CGRP all inhibit Fcγ receptor-mediated phagocytosis and the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). plos.orgsemanticscholar.org However, their effects on other cytokines diverge; for instance, only CGRP was found to slightly down-regulate pro-Interleukin-1β (pro-IL-1β) mRNA, while none of the three peptides affected the production of Interleukin-6 (IL-6) or Interleukin-10 (IL-10) in these specific models. plos.orgsemanticscholar.org